molecular formula C8H6ClNO B14899849 3-Chloroisoindolin-1-one

3-Chloroisoindolin-1-one

Cat. No.: B14899849
M. Wt: 167.59 g/mol
InChI Key: YHQXYMAXPTXHGX-UHFFFAOYSA-N
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Description

3-Chloroisoindolin-1-one is a heterocyclic compound characterized by an isoindoline core with a chlorine atom attached to the third positionThe molecular formula of this compound is C8H6ClNO, and it has a molecular weight of 167.59 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoindolin-1-one typically involves the reaction of phthalic anhydride with an appropriate amine, followed by chlorination. One common method includes the condensation of phthalic anhydride with aniline to form N-phenylphthalimide, which is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloroisoindolin-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its anticancer properties, particularly as a potential inhibitor of cyclin-dependent kinases.

    Industry: Utilized in the production of dyes, pigments, and polymer additives

Mechanism of Action

The mechanism of action of 3-Chloroisoindolin-1-one involves its interaction with specific molecular targets. For instance, as a potential cyclin-dependent kinase inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This mechanism is crucial for its anticancer activity .

Comparison with Similar Compounds

Uniqueness: 3-Chloroisoindolin-1-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity compared to its analogs. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions and potentially more effective in biological applications .

Properties

IUPAC Name

3-chloro-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4,7H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQXYMAXPTXHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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